molecular formula C21H23N7O2 B2638274 N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide CAS No. 946261-43-4

N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide

Cat. No.: B2638274
CAS No.: 946261-43-4
M. Wt: 405.462
InChI Key: HYXJBVZSUOVKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Contextual Framework

Historical Evolution of Triazine-Based Pharmacophores

Triazines, six-membered aromatic rings containing three nitrogen atoms, have served as foundational scaffolds in medicinal chemistry since the mid-20th century. The three isomers—1,2,4-triazine, 1,3,5-triazine (s-triazine), and 1,2,3-triazine—exhibit distinct electronic and steric properties that influence their biological activity. Early applications focused on antimicrobial and herbicidal agents, such as simazine and atrazine, which leverage the reactivity of chlorinated s-triazines. However, the discovery of 6-azauracil (a 1,2,4-triazine derivative) as an antimetabolite in the 1950s marked a pivotal shift toward therapeutic applications.

The 21st century saw triazines emerge as privileged structures in oncology and neurology. For example:

  • Altretamine , an s-triazine derivative, gained FDA approval for ovarian cancer by inhibiting DNA repair enzymes.
  • Lamotrigine , a 1,2,4-triazine, became a first-line antiepileptic agent via sodium channel modulation.
  • Preladenant , a 1,2,4-triazine adenosine A2A antagonist, demonstrated efficacy in Parkinson’s disease models by enhancing dopaminergic signaling.

These advances underscore the versatility of triazines in addressing diverse targets, from enzymes to G protein-coupled receptors (Table 1).

Table 1: Clinically Relevant Triazine Derivatives and Their Targets

Compound Triazine Isomer Target Therapeutic Use
Altretamine 1,3,5-triazine DNA repair enzymes Ovarian cancer
Lamotrigine 1,2,4-triazine Voltage-gated Na+ channels Epilepsy
Preladenant 1,2,4-triazine Adenosine A2A receptor Parkinson’s disease
Enasidenib 1,3,5-triazine IDH2 enzyme Acute myeloid leukemia

Rationale for Targeting Kinase-Mediated Signaling Pathways

Kinases regulate critical cellular processes, including proliferation, apoptosis, and metabolism, making them prime targets for anticancer and anti-inflammatory therapies. The compound’s design aligns with strategies to inhibit oncogenic kinases like EGFR and PI3K, which are frequently dysregulated in cancers. Triazine derivatives disrupt kinase activity through:

  • ATP-binding site competition : The planar triazine core mimics the adenine moiety of ATP, enabling competitive inhibition.
  • Allosteric modulation : Substituents like morpholino and acetamide induce conformational changes in kinase domains, as observed in molecular docking studies.

For instance, s-triazine derivative 4f (N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) exhibited an IC50 of 4.53 μM against MCF-7 breast cancer cells by dual inhibition of EGFR and PI3K. This dual mechanism avoids compensatory signaling common in single-target therapies.

Positional Analysis of Morpholino and Acetamide Substituents

The spatial arrangement of substituents on the triazine core dictates target selectivity and pharmacokinetic properties.

Morpholino Group (4-position)

The morpholino ring (a six-membered morpholine moiety) enhances solubility and membrane permeability due to its hydrophilic oxygen atom and hydrophobic methylene groups. In adenosine A2A receptor antagonists like compound 4g , morpholino substituents improved receptor binding affinity (pKi = 8.11) by forming hydrogen bonds with Thr88 and hydrophobic interactions with Phe168. Similarly, in kinase inhibitors, morpholino groups occupy solvent-exposed regions, reducing off-target effects.

Acetamide Substituent (N-phenyl Group)

The acetamide group at the N-phenyl position contributes to:

  • Hydrogen bonding : The carbonyl oxygen interacts with catalytic lysine residues (e.g., Lys745 in EGFR).
  • Metabolic stability : Acetylation of the aniline nitrogen slows hepatic deactivation, as evidenced by rat liver microsome half-lives exceeding 60 minutes for analogous compounds.

Table 2: Impact of Substituents on Triazine Bioactivity

Substituent Position Key Interactions Biological Effect
Morpholino 4 H-bond with Thr88 (A2A) Enhanced receptor binding
Acetamide N-phenyl H-bond with Lys745 (EGFR) Increased kinase inhibition
Phenylamino 6 π-π stacking with Phe168 Improved selectivity

The strategic placement of these groups on the 1,3,5-triazine scaffold enables multitarget engagement while maintaining drug-like properties. Future directions include optimizing substituent electronegativity to fine-tune kinase selectivity and reduce CYP450 interactions.

Properties

IUPAC Name

N-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-15(29)22-17-7-9-18(10-8-17)24-20-25-19(23-16-5-3-2-4-6-16)26-21(27-20)28-11-13-30-14-12-28/h2-10H,11-14H2,1H3,(H,22,29)(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXJBVZSUOVKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions.

    Substitution Reactions: The morpholino and phenylamino groups are introduced through nucleophilic substitution reactions. These reactions are carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It can inhibit key enzymes, leading to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. This results in its potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their functional differences:

Compound Name (CAS/ID) Substituents (Triazine Positions) Biological Target/Activity Molecular Weight (g/mol) Key Properties/Findings References
Target Compound 4-Morpholino, 6-phenylamino, 2-acetamide Under investigation (kinase/PI3K) ~439.47 (estimated) High solubility due to morpholino; SAR studies ongoing
N-(3-(4-((6-Hydroxyhexyl)amino)... (11c) 4-Morpholino, 6-hydroxyhexylamino PI3K inhibition ~504.56 Hydroxyhexyl chain improves cellular uptake; IC50 = 0.8 µM
N-(4-(4-((4-(2-Hydroxyethyl)phenyl)...(13h) 4-Morpholino, 6-(2-hydroxyethylphenyl) PI3K inhibition ~491.52 Enhanced cytotoxicity (IC50 = 0.5 µM) vs. target compound
Parchem 114209-49-3 4-Chloro, 6-ethylamino, 2-acetamide Herbicide intermediate 215.64 Lower MW improves bioavailability; chloro group increases reactivity
Compound (8h) Sulfonamide-thiazole, morpholino DPP-4 inhibition 613.73 Antidiabetic activity (IC50 = 12 nM); higher MW limits BBB penetration
Compound Cyclohexylmethyl, 4-fluorobenzyl Undisclosed 631.18 Bulky substituents reduce solubility; cytotoxic warnings (H302)
Key Observations:
  • Morpholino vs. Chloro at Position 4: Morpholino derivatives (e.g., target compound, 13h) exhibit superior solubility and kinase affinity compared to chloro-substituted analogs (e.g., Parchem 114209-49-3) .
  • Amino vs. Hydroxyalkyl at Position 6: Hydroxyhexyl (11c) or hydroxyethyl (13h) groups enhance cytotoxicity and cellular uptake compared to phenylamino in the target compound, suggesting steric and electronic optimization improves activity .
  • Acetamide vs. Sulfonamide at Position 2 : The sulfonamide-thiazole group in ’s compound confers potent DPP-4 inhibition (IC50 = 12 nM), whereas acetamide derivatives prioritize kinase targeting .

Biological Activity

N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a triazine core with morpholino and phenyl substituents, which are significant for its biological interactions. Its molecular formula is C19H22N6OC_{19}H_{22}N_{6}O, and it has a molecular weight of approximately 342.42 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, which are critical for therapeutic applications.

Antitumor Activity

Research has indicated that compounds containing a triazine moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µg/mL)Reference
Compound AA4311.61 ± 1.92
Compound BHT291.98 ± 1.22
This compoundVariousTBDThis Study

Antiviral Activity

The antiviral potential of heterocyclic compounds like this compound has been explored in several studies. It has been found to inhibit reverse transcriptase activity effectively, which is crucial in the treatment of viral infections such as HIV. One study reported that modifications at specific positions on the triazine ring led to enhanced antiviral activity .

Table 2: Antiviral Activity Data

CompoundVirus TargetedEC50 (µM)Reference
Compound CHIV Reverse Transcriptase130.24
This compoundTBDTBDThis Study

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for key enzymes such as phosphodiesterases (PDE), which play a role in cellular signaling pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to increased cancer cell death.

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among participants with advanced-stage cancer.
  • Case Study 2 : In vitro studies demonstrated that the compound exhibited a synergistic effect when combined with existing antiviral therapies, enhancing overall efficacy against resistant viral strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the 1,3,5-triazine core. Key steps include:

  • Step 1 : Preparation of the triazine ring via nucleophilic substitution, using morpholine and phenylamine as substituents.
  • Step 2 : Introduction of the acetamide group through coupling reactions, often employing reagents like acetic anhydride or acetyl chloride under basic conditions.
  • Step 3 : Microwave-assisted Suzuki-Miyaura cross-coupling (for analogous compounds) to attach aryl groups, achieving yields >75% .
  • Purification : Column chromatography or recrystallization ensures purity. Melting points (e.g., 160–260°C) and Rf values (e.g., 0.61) are critical for validation .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of analytical methods is required:

  • FT-IR : Identify functional groups (e.g., N–H stretch at ~3397 cm⁻¹, C=O at ~1726 cm⁻¹) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., MW 613.73 for analogous compounds) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 268–269°C) indicate purity .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate this compound's inhibitory activity (e.g., DPP-4 or sodium channel modulation)?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., DPP-4 inhibition in or sodium channel modulation in ).
  • Assay Protocol :
  • Enzymatic Assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) to measure IC₅₀ values. Include positive controls like sitagliptin .
  • Cell-Based Assays : For sodium channels, employ patch-clamp electrophysiology in nociceptor models to assess spontaneous firing reduction .
  • Data Interpretation : Compare dose-response curves and calculate Ki values using nonlinear regression models .

Q. How should contradictory structure-activity relationship (SAR) data be analyzed?

  • Methodological Answer :

  • Systematic Variation : Synthesize derivatives with controlled substitutions (e.g., morpholine vs. piperidine groups) to isolate electronic/steric effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins. Validate with mutagenesis studies .
  • Statistical Analysis : Apply multivariate regression to identify key structural contributors (e.g., logP, hydrogen-bond donors) to bioactivity .

Q. What advanced methods are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Stability Assays : Incubate the compound in plasma (e.g., rat/human) at 37°C. Monitor degradation via LC-MS/MS over 24–48 hours .
  • Degradation Product Identification : Use high-resolution MS and NMR to characterize metabolites (e.g., oxidized morpholine rings or N-demethylation products) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using non-compartmental models .

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions. Adjust temperature (80–100°C) to balance rate and side reactions .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency. Use ligand additives (e.g., XPhos) to enhance turnover .
  • Process Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.